molecular formula C16H27BO4 B6163897 methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate CAS No. 2245109-85-5

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B6163897
CAS No.: 2245109-85-5
M. Wt: 294.2
InChI Key:
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Description

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate is a useful research compound. Its molecular formula is C16H27BO4 and its molecular weight is 294.2. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate' involves the reaction of bicyclo[2.2.2]oct-1-ene-1-carboxylic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a coupling agent, followed by esterification with methanol.", "Starting Materials": [ "Bicyclo[2.2.2]oct-1-ene-1-carboxylic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Coupling agent", "Methanol" ], "Reaction": [ "Step 1: Bicyclo[2.2.2]oct-1-ene-1-carboxylic acid is reacted with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to form the corresponding carboxylic acid derivative.", "Step 2: 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added to the reaction mixture and stirred at room temperature for several hours to allow for the formation of the boronic acid derivative.", "Step 3: The boronic acid derivative is then reacted with methanol in the presence of a catalyst, such as palladium on carbon (Pd/C), to form the desired methyl ester product.", "Step 4: The product is purified by column chromatography to obtain the final compound, 'methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate'." ] }

CAS No.

2245109-85-5

Molecular Formula

C16H27BO4

Molecular Weight

294.2

Purity

95

Origin of Product

United States

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